5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.08546096 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Rearrangement into Triazolo[4,3-a]pyrimidines : A study described the preparation of triazolo[4,3-a]pyrimidines via the reduction of 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones. The structural proof of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was confirmed using X-ray diffraction, providing insights into the reaction mechanism and transition cage structure (Lashmanova et al., 2019).
Antimicrobial Activities : Another application involves the synthesis of novel 1,2,4-triazole derivatives, including structures related to 5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine, which were screened for antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Medicinal Chemistry and Biological Activities
- Antitubulin Agents : Research on [1,2,4]triazolo[1,5-a]pyrimidine derivatives revealed their potent antitubulin activities, indicating their utility as antitumor agents. These compounds, including variations of the this compound scaffold, demonstrated significant antiproliferative activities against various cancer cell lines. This suggests their potential as a new class of tubulin polymerization inhibitors, highlighting the importance of further investigation for cancer therapy (Yang et al., 2019).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-6-7-13-12-15-14-8-16(11)12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJXZQASPHSYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NN=CN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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